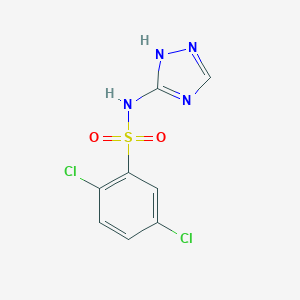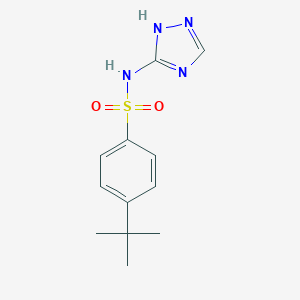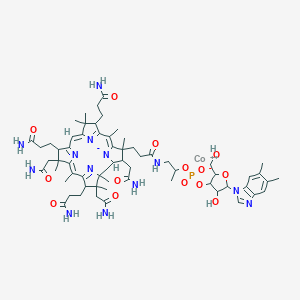
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one (C21H30O4) is a steroid hormone, also known as 20-hydroxyecdysone, that is produced naturally in insects and some plants. It has been widely studied for its potential applications in scientific research, particularly in the fields of developmental biology and endocrinology.
Mecanismo De Acción
The mechanism of action of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one involves binding to specific receptors, known as ecdysone receptors, which are present in a variety of organisms, including insects, plants, and mammals. Upon binding, it activates a cascade of signaling pathways that ultimately lead to changes in gene expression and cellular differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one are diverse and depend on the specific organism and tissue type. In insects, it is involved in the regulation of molting and metamorphosis, while in plants, it plays a role in regulating growth and development. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in lab experiments is its specificity for ecdysone receptors, which allows for precise control over gene expression and cellular differentiation. However, one of the limitations is that it may not be suitable for all organisms and tissue types, and its effects may be variable depending on the specific experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, including further exploration of its role in regulating gene expression and cellular differentiation, as well as its potential applications in the treatment of disease. Additionally, there is a need for further research on the synthesis and purification of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, as well as the development of more specific and potent ecdysone receptor agonists.
Métodos De Síntesis
The synthesis of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for chemical synthesis involves the oxidation of ecdysone, a precursor molecule, using reagents such as chromium trioxide or potassium permanganate. Another method involves the enzymatic conversion of ecdysone using the enzyme ecdysone 20-monooxygenase.
Aplicaciones Científicas De Investigación
The potential applications of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in scientific research are vast, particularly in the fields of developmental biology and endocrinology. It has been shown to play a critical role in insect molting and metamorphosis, and has also been implicated in regulating gene expression and cell differentiation in plants. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.
Propiedades
Número CAS |
10385-97-4 |
|---|---|
Nombre del producto |
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one |
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-6-14(23)10-13(19)2-3-15-16(19)7-9-20-12-25-21(24,11-22)18(20)5-4-17(15)20/h10,15-18,22,24H,2-9,11-12H2,1H3/t15-,16+,17+,18+,19+,20-,21?/m1/s1 |
Clave InChI |
GPYDBMQOMJCWRO-IHMLDWSPSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4C(OC5)(CO)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
Sinónimos |
18,20-cyclo-20,21-dihydroxy-4-pregnen-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)






![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
